Cas no 75985-47-6 ((5-methyl-2-nitrophenyl)methanamine)

(5-Methyl-2-nitrophenyl)methanamine is a nitro-substituted aromatic amine with the molecular formula C₈H₁₀N₂O₂. This compound features a methyl group at the 5-position and a nitrophenyl moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactive amine group allows for further functionalization, while the nitro group can be reduced to yield aminobenzyl derivatives. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its structural properties make it valuable for constructing complex molecules, including heterocycles and fine chemicals. Purity and consistency are critical for reproducible results in research and industrial applications. Proper safety measures should be observed due to potential reactivity hazards.
(5-methyl-2-nitrophenyl)methanamine structure
75985-47-6 structure
Product Name:(5-methyl-2-nitrophenyl)methanamine
CAS No:75985-47-6
MF:C8H10N2O2
MW:166.177201747894
CID:560803
PubChem ID:20483549
Update Time:2025-05-20

(5-methyl-2-nitrophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,5-methyl-2-nitro-
    • (5-methyl-2-nitrophenyl)methanamine
    • 5-Methyl-2-nitrobenzylamine
    • AG-H-03037
    • CTK5E2306
    • SureCN6907821
    • DTXSID80607879
    • SCHEMBL6907821
    • EN300-1855954
    • 1-(5-Methyl-2-nitrophenyl)methanamine
    • AKOS006308477
    • 75985-47-6
    • G73807
    • 5-METHYL-2-NITROBENZENEMETHANAMINE
    • Inchi: 1S/C8H10N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5,9H2,1H3
    • InChI Key: RJYGJNVRQVWPSO-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(C)=CC=1CN)=O

Computed Properties

  • Exact Mass: 166.074227566g/mol
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 71.8Ų

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Additional information on (5-methyl-2-nitrophenyl)methanamine

Chemical Profile of (5-methyl-2-nitrophenyl)methanamine (CAS No. 75985-47-6)

(5-methyl-2-nitrophenyl)methanamine, identified by its Chemical Abstracts Service (CAS) number 75985-47-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a methyl group and a nitro group on the phenyl ring imparts distinct electronic and steric properties, which are leveraged in medicinal chemistry applications.

The molecular structure of (5-methyl-2-nitrophenyl)methanamine consists of a benzene ring substituted with a methyl group at the 5-position and a nitro group at the 2-position, with an amine functional group attached to the methane bridge. This arrangement contributes to its reactivity and potential utility in drug development. The nitro group, in particular, is known for its ability to participate in redox reactions, making it a versatile handle for further functionalization.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. Studies have demonstrated that nitroaromatics can serve as prodrugs or intermediates in the synthesis of therapeutic agents targeting various diseases. For instance, derivatives of nitroaromatics have been investigated for their antimicrobial and anti-inflammatory properties. The amine functionality in (5-methyl-2-nitrophenyl)methanamine provides a site for further chemical modifications, enabling the design of novel molecules with enhanced biological activity.

One of the most compelling aspects of (5-methyl-2-nitrophenyl)methanamine is its role as a building block in the synthesis of more complex pharmaceuticals. Researchers have utilized this compound to develop potential treatments for neurological disorders, cancer, and infectious diseases. The nitro group can be reduced to an amine or hydroxylated to form hydroxynitroaromatics, which are known to exhibit different biological profiles. This flexibility makes it an attractive candidate for medicinal chemists seeking to optimize drug candidates.

The synthesis of (5-methyl-2-nitrophenyl)methanamine typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nucleophilic aromatic substitution, reduction reactions, and condensation processes. Advanced techniques such as catalytic hydrogenation and transition metal-catalyzed cross-coupling reactions have also been employed to improve yield and purity. These synthetic methodologies highlight the compound's importance in industrial-scale production for research and development purposes.

From a computational chemistry perspective, the electronic properties of (5-methyl-2-nitrophenyl)methanamine have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into its reactivity, stability, and interaction with biological targets. The calculated HOMO-LUMO gaps and frontier molecular orbitals help predict its potential as a ligand in drug design. Additionally, molecular dynamics simulations have been used to understand its behavior in different environments, such as solvent systems or biological membranes.

In clinical research, derivatives of nitroaromatic compounds have shown promise in treating conditions characterized by oxidative stress and inflammation. For example, studies on hydroxynitroaromatics have revealed their potential role in modulating immune responses and reducing neuroinflammation. While (5-methyl-2-nitrophenyl)methanamine itself may not be directly used as a therapeutic agent, its structural motifs are integral to designing molecules that can interact with biological pathways relevant to disease progression.

The safety profile of (5-methyl-2-nitrophenyl)methanamine is another critical consideration in its application within pharmaceutical research. Although it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Toxicological studies have been conducted to assess its potential effects on living systems, providing data that inform its use in laboratory settings.

Future directions in the study of (5-methyl-2-nitrophenyl)methanamine may include exploring its role in developing next-generation therapeutics. Advances in synthetic chemistry could lead to more efficient methods for producing this compound and its derivatives on an industrial scale. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics could uncover new applications for this versatile intermediate.

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